

# Quantitative Profile of RAF265 In Vitro Activity

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

[Get Quote](#)

The table below summarizes key biochemical and cellular data for **RAF265** from the literature, providing a reference for your experimental design.

| Assay Type                    | Target / Cell Line                | Reported IC <sub>50</sub> / EC <sub>50</sub> | Citation |
|-------------------------------|-----------------------------------|----------------------------------------------|----------|
| Biochemical Kinase Inhibition | B-RAFV600E                        | 0.5 nM                                       | [1]      |
|                               | wt-B-RAF                          | 70 nM                                        | [1]      |
|                               | C-RAF                             | 19 nM                                        | [1]      |
|                               | VEGFR2 (Phosphorylation)          | 30 nM                                        | [2]      |
| Cell Proliferation            | SKMEL-28 (Melanoma, B-RAFV600E)   | 160 nM                                       | [1]      |
|                               | HT29 (Colorectal Cancer)          | 2.08 μM                                      | [3]      |
|                               | HCT116 (Colorectal Cancer)        | 1.83 μM                                      | [3]      |
| Target Modulation (pERK)      | SKMEL-28                          | 140 nM                                       | [1]      |
| Functional/Cellular           | Osteoclast Formation (from PBMCs) | 160 nM                                       | [4]      |
|                               | Osteoclast Resorption             | 20 nM                                        | [4]      |

| Assay Type | Target / Cell Line                           | Reported IC <sub>50</sub> / EC <sub>50</sub> | Citation |
|------------|----------------------------------------------|----------------------------------------------|----------|
|            | PEDV Pseudotyped Particle Entry (Huh7 cells) | 79.1 nM                                      | [5]      |

## Detailed In Vitro Protocols

Here are detailed methodologies for key experiments involving **RAF265**, as described in the research.

### Protocol 1: Cell Proliferation and Apoptosis Assay

This protocol is used to determine the anti-proliferative and pro-apoptotic effects of **RAF265** on cancer cell lines [3].

- **1. Cell Culture:** Maintain human colorectal carcinoma cell lines (e.g., HT29, HCT116) in recommended media (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> [6] [3].
- **2. Drug Treatment:**
  - Prepare a 10 mM stock solution of **RAF265** in DMSO and store at -20°C [6].
  - Seed cells into multi-well plates (e.g., 24-well or 96-well format) and allow them to adhere overnight.
  - The next day, treat cells with a concentration gradient of **RAF265** (e.g., ranging from nanomolar to micromolar concentrations) diluted in culture medium. Include a vehicle control (DMSO at the same concentration as in drug-treated wells).
  - Incubate the cells for the desired period (e.g., 72 hours for proliferation assays [3] or 48 hours for apoptosis assays [3]).
- **3. Proliferation Measurement (MTT Assay):**
  - After the incubation period, add MTT reagent to each well.
  - Incubate further to allow formazan crystal formation.
  - Dissolve the crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The IC<sub>50</sub> value can be calculated from the dose-response curve [3].
- **4. Apoptosis Measurement (Annexin V/PI Staining):**
  - After treatment with **RAF265**, harvest the cells.
  - Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

- Analyze the stained cells using flow cytometry to quantify the percentages of early apoptotic (Annexin V positive, PI negative) and late apoptotic/dead (Annexin V positive, PI positive) cells [3].
- **5. Caspase Activity Assay:**
  - After **RAF265** treatment, harvest and stain cells with fluorescently-labeled inhibitors for caspase-9, caspase-8, and caspase-3.
  - Analyze caspase activity using flow cytometry to confirm the caspase-dependent apoptotic pathway [3].

## Protocol 2: Western Blot Analysis of MAPK Pathway Modulation

This protocol assesses the direct target engagement and inhibition of the RAF/MEK/ERK signaling pathway by **RAF265** [3].

- **1. Cell Treatment and Lysis:**
  - Culture and seed cells as described above. To study pathway inhibition, serum-starve cells for a period (e.g., 24 hours) prior to treatment to reduce background signaling.
  - Treat cells with a concentration gradient of **RAF265** for a relatively short duration (e.g., 2 hours) in serum-free medium. Optionally, stimulated groups can be treated with a growth factor like EGF (e.g., 50 ng/mL) for about 10 minutes at the end of the incubation to activate the pathway [3].
  - Lyse the cells in a suitable RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the solubilized protein supernatant after centrifugation.
- **2. Gel Electrophoresis and Blotting:**
  - Separate equal amounts of protein by SDS-PAGE.
  - Transfer the proteins from the gel onto a PVDF membrane.
- **3. Antibody Incubation and Detection:**
  - Block the membrane to prevent non-specific binding.
  - Incubate with primary antibodies against **phosphorylated proteins** (e.g., p-MEK, p-ERK) overnight at 4°C [3].
  - The next day, incubate with an appropriate HRP-conjugated secondary antibody.
  - Detect the protein bands using a chemiluminescence system.
  - **Strip and re-probe** the same membrane for corresponding **total proteins** (e.g., total MEK, total ERK) to ensure equal loading and calculate inhibition ratios [3].

## Protocol 3: Antiviral Entry Assay Using Pseudotyped Particles

This repurposing protocol evaluates **RAF265**'s ability to inhibit the entry of coronaviruses like PEDV and SARS-CoV-2 [5].

- **1. Production of Pseudotyped Particles (PEDV-pp):**
  - In HEK293T cells, co-transfect a lentiviral backbone plasmid (e.g., pNL-4.3-Luc-E-R-) and a plasmid encoding the viral spike glycoprotein (e.g., pcDNA-PEDV-Spike) using a transfection reagent like Lipofectamine 2000 [5].
  - Replace the media after several hours. Harvest the supernatant containing the pseudotyped particles (PEDV-pp) 36-48 hours post-transfection, filter it through a 0.22 µm filter to remove cell debris, and use it fresh or store at -80°C [5].
- **2. Cell Transduction and Inhibitor Treatment:**
  - Seed susceptible cells (e.g., Huh7 cells) in a 96-well plate.
  - Mix the PEDV-pp supernatant with serially diluted **RAF265**.
  - Add the mixture to the Huh7 cells and co-incubate for 48 hours [5].
- **3. Quantification of Viral Entry:**
  - Since the pseudotyped particle carries a luciferase reporter gene, viral entry is quantified by measuring **luciferase activity** in the transduced cells after the incubation period. A significant reduction in luminescence indicates inhibition of viral entry [5].

## RAF265 Mechanism and Experimental Workflow

The following diagrams illustrate **RAF265**'s mechanism of action and a general workflow for conducting *in vitro* experiments.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Key Research Applications and Considerations

- **Dual Targeting Strategy:** **RAF265**'s unique value lies in its ability to simultaneously inhibit the MAPK signaling pathway (via RAF) and angiogenesis (via VEGFR2). This makes it particularly interesting for studying cancer processes driven by both mechanisms and for overcoming resistance to more selective BRAF inhibitors [1] [3].
- **Research Beyond Oncology:** While developed as an anticancer agent, **RAF265** has demonstrated **potent antiviral activity** against porcine epidemic diarrhea virus (PEDV) and SARS-CoV-2 pseudotyped particles by targeting host cell entry and translation machinery, opening avenues for infectious disease research [5].
- **Experimental Design Notes:**

- **Solubility and Storage:** **RAF265** has relatively low solubility and is typically handled as a DMSO stock solution. The final DMSO concentration in cell culture should be kept low (e.g., 0.1% or less) to avoid cytotoxicity.
- **Context-Dependent Effects:** Be aware that the cellular potency ( $IC_{50}$ ) of **RAF265** varies significantly between different cell lines and assay types, as shown in the table. Pre-testing a wide concentration range is recommended.
- **Combination Studies:** **RAF265** has been effectively studied in combination with other agents like 5-fluorouracil (5FU) to target specific resistant cell populations, demonstrating its utility in combination therapy research [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]
2. RAF-265 (PD003613, YABJJWZLRMPFSI-UHFFFAOYSA-N) [probes-drugs.org]
3. Preclinical analysis of the anti-tumor and anti-metastatic ... [molecular-cancer.biomedcentral.com]
4. , a dual BRAF and VEGFR2 inhibitor, prevents osteoclast... RAF 265 [pubmed.ncbi.nlm.nih.gov]
5. Small-Molecule RAF265 as an Antiviral Therapy Acts ... [mdpi.com]
6. Therapeutic potential of combined BRAF/MEK blockade in BRAF-wild... [jccr.biomedcentral.com]

To cite this document: Smolecule. [Quantitative Profile of RAF265 In Vitro Activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-in-vitro-protocols>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)